molecular formula C9H9N3 B1434593 5-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1936647-59-4

5-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1434593
CAS No.: 1936647-59-4
M. Wt: 159.19 g/mol
InChI Key: QGWKNOFHKSCYAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine (CAS 1936647-59-4) is a versatile bicyclic heterocyclic compound of significant interest in drug discovery and medicinal chemistry. This scaffold is a privileged structure in the design of novel kinase inhibitors, with recent research highlighting its application in developing potent and selective compounds for challenging targets. The core structure is a fusion of pyrazole and pyridine rings, and the 1H-tautomer is the most stable and predominantly studied form, making it a reliable building block for synthetic chemistry . The pyrazolo[3,4-b]pyridine scaffold is a proven template for targeting a wide range of kinases. Specific derivatives have been designed and synthesized as potent inhibitors of critical kinases, including TANK-binding kinase 1 (TBK1) , mitogen-activated protein kinase kinase 4 (MKK4) , and Tropomyosin receptor kinases (TRKs) . Beyond kinase inhibition, this chemotype demonstrates substantial pharmacological potential, with documented activities including anticancer, antiviral, antifungal, antioxidant, and anti-inflammatory effects . The cyclopropyl substituent at the 5-position is a valuable modification that can influence the molecule's metabolic stability, lipophilicity, and overall interaction with biological targets. This product is offered as a high-purity chemical building block for researchers synthesizing novel compounds for biological evaluation. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-2-6(1)7-3-8-5-11-12-9(8)10-4-7/h3-6H,1-2H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWKNOFHKSCYAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C3C(=C2)C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, can impact its bioavailability. For instance, one of the synthesized derivatives of this compound, referred to as compound C03, has shown good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9. This suggests that the compound may have good bioavailability.

Biochemical Analysis

Biochemical Properties

5-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions is with tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. The compound has been shown to inhibit the activity of TRKA, a subtype of TRKs, by binding to its active site. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby modulating cellular responses. Additionally, this compound interacts with cytochrome P450 isoforms, particularly CYP2C9, affecting the metabolism of various substrates.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of TRKA by this compound leads to the suppression of the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are critical for cell survival and proliferation. This compound also affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis. Furthermore, this compound impacts cellular metabolism by modulating the activity of metabolic enzymes and altering metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of TRKA, inhibiting its kinase activity and preventing the phosphorylation of downstream signaling proteins. This inhibition disrupts the signal transduction pathways that are essential for cell proliferation and survival. Additionally, this compound interacts with cytochrome P450 enzymes, particularly CYP2C9, leading to changes in the metabolism of various substrates. These interactions result in the modulation of gene expression and cellular responses.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The compound is metabolized by CYP2C9, leading to the formation of various metabolites. These metabolic pathways are crucial for the compound’s bioavailability and its overall pharmacokinetic profile. Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels and cellular energy balance.

Biological Activity

5-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine is a member of the pyrazolo[3,4-b]pyridine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound has been studied for its potential as an inhibitor of various therapeutic targets, particularly in oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Inhibition of TBK1 :
    • Recent studies have identified derivatives of 1H-pyrazolo[3,4-b]pyridine as potent inhibitors of TANK-binding kinase 1 (TBK1), a critical regulator in immune responses and cancer progression. One notable derivative exhibited an IC50 value of 0.2 nM, demonstrating significant inhibition of TBK1-mediated signaling pathways in immune cells such as THP-1 and RAW264.7 cells .
  • Human Neutrophil Elastase (HNE) Inhibition :
    • Compounds within this scaffold have also shown promise as inhibitors of human neutrophil elastase (HNE), a protease implicated in various pulmonary diseases. The modification of the nitrogen positions in the pyrazolo[3,4-b]pyridine structure resulted in derivatives with IC50 values ranging from 14 to 97 nM against HNE .
  • Cyclin-Dependent Kinase Inhibition :
    • Certain derivatives have demonstrated selective inhibition against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, a compound derived from this scaffold showed an IC50 value of 0.36 µM against CDK2, highlighting its potential as an anticancer agent .

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its structural modifications:

  • Substituents at N1 and C4 Positions : The presence and type of substituents at these positions significantly impact the compound's inhibitory potency. For example, the introduction of different alkyl or aryl groups can enhance selectivity and potency against specific targets like TBK1 or CDKs .
  • Cyclopropyl Group : The cyclopropyl moiety has been associated with improved binding affinity to target proteins due to its unique steric properties, which can enhance the overall biological activity compared to other substituents .

Case Studies

Several studies illustrate the efficacy of this compound derivatives:

  • Study on Anticancer Activity : A derivative was tested against various cancer cell lines (A172, U87MG, A375) and showed micromolar antiproliferative effects, indicating its potential for development as an anticancer therapeutic agent .
  • Selectivity Profiling : In a comparative study involving TRK inhibitors, a specific derivative exhibited selectivity for cancer cell lines over normal cells, with an IC50 value suggesting a promising therapeutic window for further development .

Summary Table of Biological Activities

CompoundTargetIC50 ValueNotes
This compoundTBK10.2 nMPotent inhibitor in immune signaling
Derivative XHNE14–97 nMEffective against pulmonary disease
Derivative YCDK20.36 µMSelective anticancer activity
Derivative ZTRKA56 nMSelective for cancer cells

Scientific Research Applications

Pharmacological Properties

5-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine exhibits a range of pharmacological activities:

  • Inhibition of Cyclin-Dependent Kinases : Structure-activity relationship studies have shown that derivatives of pyrazolo[3,4-b]pyridine can selectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, a related compound was identified as a potent inhibitor of CDK1 and CDK2 with IC50 values of 6 nM and 9 nM respectively, indicating strong potential for cancer therapy .
  • Antitumor Activity : Recent studies have demonstrated that various pyrazolo[3,4-b]pyridine derivatives possess significant antitumor efficacy. These compounds have been shown to induce apoptosis and inhibit angiogenesis in cancer cells through multiple molecular targets . The anti-cancer potential is particularly notable in breast cancer models where these compounds displayed promising results .
  • Antiviral and Antibacterial Properties : Some derivatives have also been reported to exhibit antiviral and antibacterial activities. They act by inhibiting key enzymes such as phosphodiesterase-4 and neutrophil elastase, which are involved in inflammatory responses .

Case Studies

Several case studies provide insights into the applications and effectiveness of this compound:

StudyFindings
Study on CDK Inhibition A derivative demonstrated selective inhibition of CDK1/CDK2 with significant potency, suggesting its potential as a therapeutic agent for cancer treatment .
Antitumor Efficacy in Breast Cancer New derivatives showed antiproliferative effects in mouse models, indicating their potential for development into anti-cancer drugs .
Antiviral Activity Assessment Certain compounds exhibited antiviral properties against specific viral strains, highlighting their utility in infectious disease treatment .

Comparison with Similar Compounds

Substituent Diversity and Positional Effects

The 5-position of pyrazolo[3,4-b]pyridines is a key site for functionalization. While 44.96% of 5-monosubstituted derivatives retain a hydrogen atom at R3, 5-cyclopropyl substitution introduces rigidity and lipophilicity, distinct from common substituents like halogens or aryl groups . For example:

  • 5-Chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (C₁₇H₁₃ClFN₃O₂, MW 345.76) adds chlorine, fluorine, and carboxylic acid groups, enhancing kinase inhibition but increasing molecular weight by ~117% compared to the base compound .
  • 3,3′-Bipyrazolo[3,4-b]pyridine replaces the cyclopropyl group with a second pyrazolo ring, expanding π-conjugation for luminescent applications but reducing metabolic stability .

Table 1: Structural and Molecular Comparisons

Compound Molecular Formula Molecular Weight Key Substituents Biological Activity
5-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine C₉H₉N₃ 159.19 Cyclopropyl (C5) Kinase inhibition
2-(2-Cyclohexenyl)pyridine C₁₁H₁₃N 159.23 Cyclohexenyl (C2) Not reported
5-Chloro-6-cyclopropyl derivative C₁₇H₁₃ClFN₃O₂ 345.76 Cl, F, COOH (C4) Anticancer
3,3′-Bipyrazolo[3,4-b]pyridine C₁₀H₇N₅ 205.20 Bipyrazolo core Luminescent biosensing

Preparation Methods

a. Palladium-Catalyzed Suzuki Coupling

A halogenated intermediate (e.g., bromo or iodo derivative) undergoes Suzuki coupling with cyclopropyl boronic acid. For instance:

  • 5-bromo-1H-pyrazolo[3,4-b]pyridine reacts with cyclopropyl boronic acid under Pd(PPh₃)₄ catalysis in dioxane/water (3:1) at 80°C.
  • Yields range from 70–85% , depending on substituents and reaction time.

b. Copper-Mediated Ullmann Coupling

Iodinated intermediates (e.g., 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine ) react with cyclopropylamine using CuI/K₂CO₃ in isopropanol at 100°C. This method achieves ~80% yield and tolerates diverse functional groups.

Multicomponent Cascade Reactions

Alkynyl aldehydes and 5-aminopyrazoles undergo silver- or iodine-mediated 6-endo-dig cyclization to directly incorporate substituents like cyclopropyl. Key conditions:

  • 5-aminopyrazole + cyclopropyl alkynyl aldehyde in DMF with AgNO₃ (10 mol%) at 100°C.
  • Yields reach 75–90% with high regioselectivity.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Advantages
Core condensation 2-chloro-3-pyridinecarboxaldehyde DMF, 60°C, 8h 85% High yield, scalable
Suzuki coupling Cyclopropyl boronic acid, Pd catalyst Dioxane/H₂O, 80°C 70–85% Functional group tolerance
Ullmann coupling Cyclopropylamine, CuI i-PrOH, 100°C ~80% Broad substrate scope
Cascade cyclization Alkynyl aldehydes, AgNO₃ DMF, 100°C 75–90% Direct cyclopropylation, regioselective

Industrial and Environmental Considerations

Challenges and Innovations

  • Regioselectivity : Cascade reactions (Method 3) minimize byproducts compared to stepwise approaches.
  • Halogen retention : Iodinated intermediates enable further functionalization (e.g., selenization, alkynylation).

Q & A

Q. What are the established synthetic routes for 5-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Two primary approaches are documented:
  • One-pot cyclocondensation : Reacting 5-amino-3-arylpyrazoles with α,β-unsaturated ketones or nitriles using catalysts like ammonium acetate or triethylamine (yields: 60–85%) .
  • Multi-component reactions : Utilizing pyrazole-4-carboxaldehydes with ketones in ethanolic KOH to form fused pyrazolo-pyridine systems (Scheme 4 in ) .
  • Key variables : Catalyst choice (e.g., Rh(III) for enantioselectivity ), solvent polarity, and temperature (80–120°C) critically impact regioselectivity and byproduct formation.

Q. How can NMR spectroscopy resolve structural ambiguities in pyrazolo[3,4-b]pyridine derivatives?

  • Methodological Answer :
  • 1D/2D NMR : Use 1H^1H-13C^{13}C HSQC to correlate proton-carbon couplings and HMBC to identify long-range interactions (e.g., distinguishing C(3)-H vs. C(5)-H in regioisomers) .
  • DEPT-135 : Differentiates CH3_3, CH2_2, and CH groups in complex substituents (e.g., tert-butyl or cyclopropyl groups) .
  • Example: In , HMBC cross-peaks confirmed C(6)SCH3_3 connectivity in a crystal-validated structure .

Q. What physicochemical properties are critical for solubility and stability optimization?

  • Methodological Answer :
  • LogP : Cyclopropyl substituents reduce hydrophobicity (LogP ~2.1) compared to aryl analogs (LogP >3.5), enhancing aqueous solubility .
  • Thermodynamic stability : Differential scanning calorimetry (DSC) and TGA data () show decomposition >200°C, suggesting suitability for high-temperature reactions .

Advanced Research Questions

Q. How can enantioselective synthesis of pyrazolo[3,4-b]pyridines be achieved, and what catalysts are effective?

  • Methodological Answer :
  • Chiral Rh(III) complexes : Catalyze Friedel–Crafts alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated imidazoles, achieving 85–99% enantiomeric excess (ee) .
  • Mechanistic insight : Asymmetric induction arises from π-π stacking between the Rh center and aryl groups, as proposed in .

Q. What computational strategies validate pyrazolo[3,4-b]pyridine-protein interactions in kinase inhibition studies?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to ATP pockets (e.g., protein kinase inhibitors in ) .
  • MD simulations : Analyze stability of hydrogen bonds (e.g., between pyridine N and kinase residues) over 100-ns trajectories .
  • Case study: Pyrazolo[3,4-b]pyridines showed sub-µM IC50_{50} against JAK2 in docking-guided designs .

Q. How do substituent effects at C(3) and C(5) positions modulate biological activity?

  • Methodological Answer :
  • SAR studies :
PositionSubstituentActivity Trend (Example)Source
C(3)Methyl↑ Anticancer (IC50_{50} = 1.2 µM)
C(5)Cyclopropyl↑ Metabolic stability (t1/2_{1/2} >6h)
  • Electron-withdrawing groups (e.g., CN, I) at C(5) enhance electrophilicity for nucleophilic attacks in covalent inhibitors .

Q. What strategies resolve contradictions in reported synthetic yields for pyrazolo[3,4-b]pyridines?

  • Methodological Answer :
  • DoE (Design of Experiments) : Optimize variables (e.g., solvent, catalyst loading) using response surface methodology .
  • Byproduct analysis : LC-MS or 19F^{19}F-NMR identifies intermediates (e.g., uncyclized enamines in ) that reduce yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.